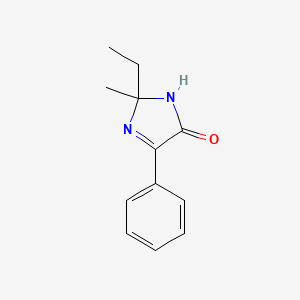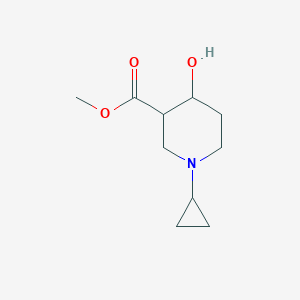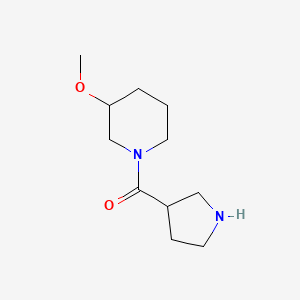
1-(2-Azidoethyl)-4-(methoxymethyl)indoline
Overview
Description
The compound “1-(2-Azidoethyl)-4-(methoxymethyl)indoline” is a derivative of indoline, which is a heterocyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound has an azidoethyl group (-N3) and a methoxymethyl group (-OCH3) attached to it. The presence of these functional groups could potentially impart unique chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azido group could introduce some polarity to the molecule, and the aromatic indoline ring could contribute to the compound’s stability .Chemical Reactions Analysis
Azides are known to be quite reactive and can participate in various chemical reactions, including the Staudinger reaction and click chemistry . The reactivity of the compound could also be influenced by the methoxymethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azido group could make the compound more polar, potentially affecting its solubility in different solvents. The aromatic indoline ring could contribute to the compound’s stability and might influence its reactivity .Scientific Research Applications
Photochromic Properties
- The study of spirocyclic compounds derived from indolinoindolines revealed their photochromic properties, which change color upon exposure to light. These findings suggest applications in developing materials for optical storage devices and switches. The structural and electronic properties of these compounds were correlated to their photochromism using the AM1 method, providing a basis for designing new photochromic materials (Samsoniya et al., 2005).
Antioxidant Activity
- Indolines and their derivatives were evaluated for their antioxidant activities in the oxidation of tetralin. Indoline compounds showed strong antioxidant properties, indicating their potential as protective agents against oxidative stress in biological and material applications (Nishiyama et al., 2002).
Corrosion Inhibition
- Spiropyrimidinethiones based on indoline derivatives demonstrated significant corrosion inhibition effects on mild steel in acidic solutions. These findings are crucial for industrial applications where corrosion resistance is essential, offering insights into designing new corrosion inhibitors (Yadav et al., 2015).
Chemoenzymatic Synthesis
- The stereoselective synthesis of indoline diastereoisomers through chemoenzymatic processes highlights the versatility of indoline compounds in organic synthesis. This approach enables the efficient preparation of indolines with specific stereochemistry, useful in pharmaceutical synthesis and material science (López-Iglesias et al., 2012).
Antimicrobial and Antioxidant Activities
- Novel complexes of indoline derivatives were synthesized and characterized for their in-vitro antimicrobial and antioxidant activities. These compounds demonstrated potent antibacterial and antifungal properties, alongside significant antioxidant capacity, suggesting their potential in developing new therapeutic agents (Khan et al., 2015).
Safety and Hazards
Future Directions
The potential applications of “1-(2-Azidoethyl)-4-(methoxymethyl)indoline” would depend on its physical and chemical properties, as well as its reactivity. Azides are often used in the synthesis of pharmaceuticals and other biologically active compounds, so one possible direction could be the exploration of its potential uses in these areas .
Properties
IUPAC Name |
1-(2-azidoethyl)-4-(methoxymethyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-17-9-10-3-2-4-12-11(10)5-7-16(12)8-6-14-15-13/h2-4H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLWRCXUFVOPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2CCN(C2=CC=C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)
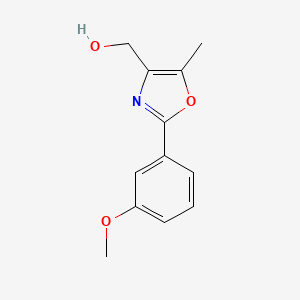

![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)
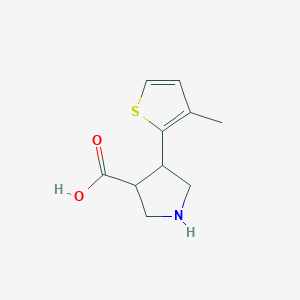
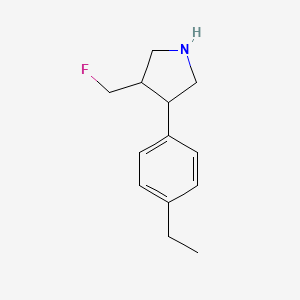
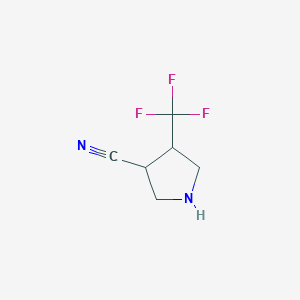
![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)
![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)
